1-Methyl-1H-pyrazol-4-ol
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Overview
Description
1-Methyl-1H-pyrazol-4-ol is a heterocyclic compound with the molecular formula C4H6N2O. It features a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazol-4-ol is known to interact with several targets. It has been found to have potent antileishmanial and antimalarial activities . The compound’s primary targets include Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular docking study conducted onLm-PTR1 , a protein target in Leishmania, justified the better antileishmanial activity of a similar compound . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways crucial to the survival and replication of leishmania and plasmodium species .
Result of Action
The result of this compound’s action is the inhibition of the growth or survival of Leishmania and Plasmodium species, leading to its antileishmanial and antimalarial effects . For instance, a similar compound displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to have diverse pharmacological effects, including antileishmanial and antimalarial activities
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones with β,γ-unsaturated hydrazones under mild conditions. This reaction is typically catalyzed by copper and proceeds via the formation of a hydrazonyl radical, followed by cyclization and C=C bond cleavage . Another method includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials such as hydrazines and aldehydes. The reactions are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized pyrazoles.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: A variety of electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-1H-pyrazol-4-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals, including fungicides and insecticides.
Comparison with Similar Compounds
4-Methyl-1H-pyrazole: Used as an antidote in methanol and ethylene glycol poisoning.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Utilized in Suzuki-Miyaura cross-coupling reactions.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
Uniqueness: 1-Methyl-1H-pyrazol-4-ol is unique due to its specific structural features and reactivity profile. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-methylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASUNMXKLPOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78242-20-3 |
Source
|
Record name | 1-Methyl-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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